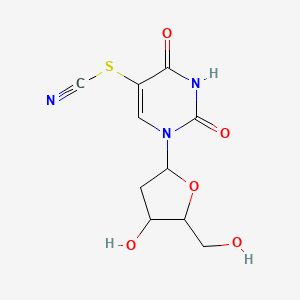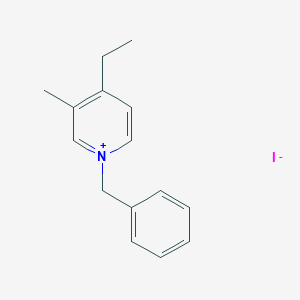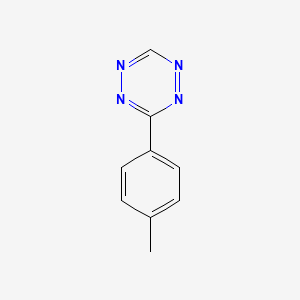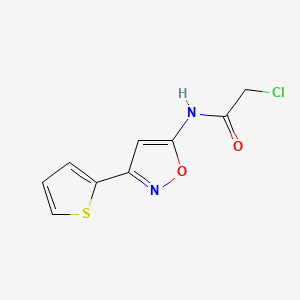![molecular formula C10H11N5O B14665142 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 42379-15-7](/img/structure/B14665142.png)
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a cyclohexadienone core substituted with a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the Fridel Crafts acylation of substituted benzene derivatives using chloroacetyl chloride and aluminum trichloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the triazole ring or the cyclohexadienone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.
科学研究应用
2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties
作用机制
The mechanism of action of 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For example, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, affecting their activity. The compound may also form hydrogen bonds with various biomolecules, influencing their function .
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrrole: Another heterocyclic compound with similar structural features.
4,6-Dimethyl-2-mercaptopyrimidine: A pyrimidine derivative with comparable functional groups.
4,6-Diamino-2-thiopyrimidine: A related compound with a different substitution pattern.
Uniqueness
What sets 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of a cyclohexadienone core and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
42379-15-7 |
|---|---|
分子式 |
C10H11N5O |
分子量 |
217.23 g/mol |
IUPAC 名称 |
2,4-dimethyl-6-(1H-1,2,4-triazol-5-yldiazenyl)phenol |
InChI |
InChI=1S/C10H11N5O/c1-6-3-7(2)9(16)8(4-6)13-15-10-11-5-12-14-10/h3-5,16H,1-2H3,(H,11,12,14) |
InChI 键 |
HWZIWDJHRUSBSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)N=NC2=NC=NN2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
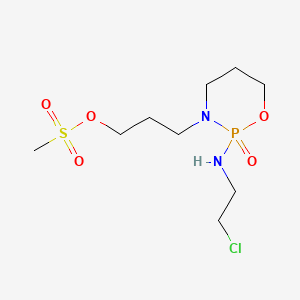
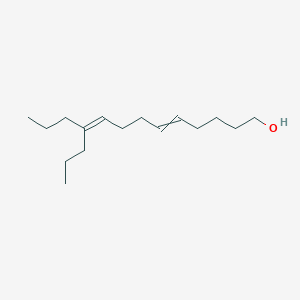
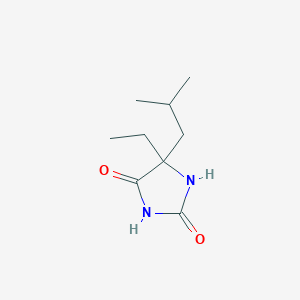
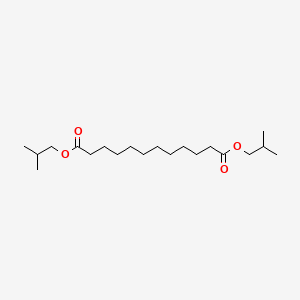
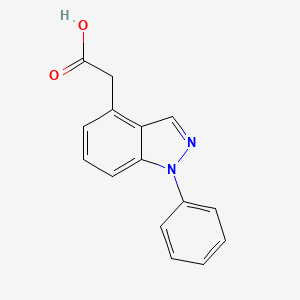
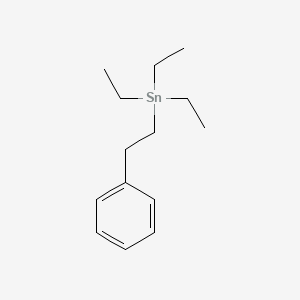
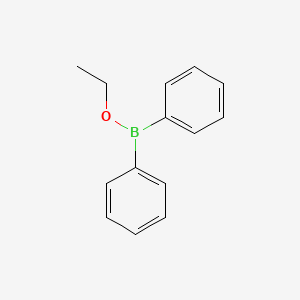
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
